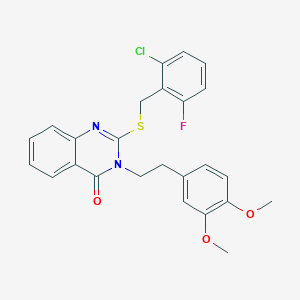

2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one

Description

The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a thioether-linked 2-chloro-6-fluorobenzyl group at position 2 and a 3,4-dimethoxyphenethyl substituent at position 3 of the quinazolinone core. Key structural elements include:

- Thioether moiety: The 2-chloro-6-fluorobenzylthio group likely enhances lipophilicity and influences electronic properties via halogen substituents.

- 3,4-Dimethoxyphenethyl group: This substituent contributes to steric bulk and may modulate receptor binding or solubility.

- Quinazolinone core: A heterocyclic scaffold known for diverse biological activities, including kinase inhibition .

Properties

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClFN2O3S/c1-31-22-11-10-16(14-23(22)32-2)12-13-29-24(30)17-6-3-4-9-21(17)28-25(29)33-15-18-19(26)7-5-8-20(18)27/h3-11,14H,12-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMFUANLRSZITI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Benzylthio Group: The 2-chloro-6-fluorobenzylthio group can be introduced via nucleophilic substitution reactions using 2-chloro-6-fluorobenzyl chloride and a suitable thiol.

Attachment of the Dimethoxyphenethyl Group: The 3,4-dimethoxyphenethyl group can be attached through alkylation reactions using 3,4-dimethoxyphenethyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the quinazolinone core or the aromatic rings, potentially leading to dihydroquinazolinones or reduced aromatic systems.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one may have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential probe for studying biological pathways involving quinazolinone derivatives.

Medicine: As a candidate for drug development, particularly in the areas of cancer, inflammation, and microbial infections.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved would depend on the exact biological context and the nature of the target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between the target compound and structurally related quinazolinone derivatives:

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Lipophilicity :

- The target compound’s 2-chloro-6-fluorobenzylthio group increases lipophilicity compared to 2c (), which lacks a thioether. However, it is less lipophilic than the 3-trifluoromethylbenzylthio analog () due to the CF3 group’s strong hydrophobicity .

- The 3,4-dimethoxyphenethyl group in the target compound and 3c () enhances solubility relative to purely aromatic substituents (e.g., 3-pyridyl in ).

The dihydroquinazolinone core in may reduce planarity, altering binding affinity compared to fully aromatic quinazolinones .

Biological Activity

2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized by the following molecular formula:

- Molecular Formula : C19H20ClFN2O2S

- Molecular Weight : 374.89 g/mol

This compound features a quinazolinone core, which is known for its diverse pharmacological properties.

Antiviral Activity

Research indicates that derivatives of quinazolinones exhibit significant antiviral activity, particularly against HIV-1. A related study demonstrated that compounds with similar structural modifications, specifically those containing the 2-chloro-6-fluorobenzyl moiety, showed potent inhibition of HIV-1 replication in infected cells, with some derivatives achieving picomolar activity against wild-type and mutant strains of the virus .

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer effects. A recent synthesis of various 2-substituted quinazolines revealed that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of key kinases involved in cancer progression .

Kinase Inhibition

The quinazoline scaffold is recognized for its ability to inhibit various kinases. In a screening assay involving 109 kinases, compounds within this class demonstrated varying degrees of potency. The presence of specific substituents, such as the 2-chloro and 6-fluoro groups, was linked to enhanced kinase inhibition profiles . The compound's ability to stabilize kinase structures was noted, indicating a potential mechanism for its biological activity.

Induction of Apoptosis

The ability to induce apoptosis is a hallmark of many anticancer agents. Quinazolines have been shown to trigger programmed cell death in cancer cells via mitochondrial pathways. This process is crucial for controlling tumor growth and has been a focal point in evaluating the therapeutic potential of these compounds .

Case Studies

- HIV-1 Inhibition : A study compared the antiviral activity of various quinazoline derivatives against HIV-1. The results indicated that compounds with the 2-chloro-6-fluorobenzyl substitution exhibited superior inhibitory effects compared to other structural analogs .

- Anticancer Efficacy : In vitro studies on several cancer cell lines demonstrated that quinazoline derivatives could significantly reduce cell viability through apoptotic pathways. Compounds similar to this compound were among those with notable efficacy .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.